molecular formula C22H14BrN3 B11513735 3-(4-Bromophenyl)-1-phenylpyrazino[1,2-a]benzimidazole

3-(4-Bromophenyl)-1-phenylpyrazino[1,2-a]benzimidazole

Cat. No.: B11513735
M. Wt: 400.3 g/mol
InChI Key: SIBUWGIHXBLQPG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a pyrazino[1,2-a][1,3]benzimidazole core with a 4-bromophenyl and a phenyl substituent, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-bromobenzaldehyde and 1-phenyl-1,2-diaminoethane can be catalyzed by an acid to form the desired benzimidazole ring. The reaction conditions often involve refluxing in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-1-phenylpyrazino[1,2-a][1,3]benzimidazole stands out due to its unique combination of a pyrazino[1,2-a][1,3]benzimidazole core with a 4-bromophenyl and a phenyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H14BrN3

Molecular Weight

400.3 g/mol

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazino[1,2-a]benzimidazole

InChI

InChI=1S/C22H14BrN3/c23-17-12-10-15(11-13-17)19-14-26-20-9-5-4-8-18(20)25-22(26)21(24-19)16-6-2-1-3-7-16/h1-14H

InChI Key

SIBUWGIHXBLQPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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